molecular formula C23H22N4O4 B2879624 2-(4-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile CAS No. 903188-37-4

2-(4-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2879624
CAS No.: 903188-37-4
M. Wt: 418.453
InChI Key: XZQDMENULLOFLM-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains a piperazine ring and methoxyphenyl groups . Piperazine rings and methoxyphenyl groups are common in many pharmaceutical compounds due to their versatile properties .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized for various therapeutic purposes . For instance, compounds bearing a 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine have been synthesized .

Scientific Research Applications

Characterization in PET Imaging

Studies involving compounds structurally similar to "2-(4-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile" focus on their use in PET imaging for mapping brain receptors. For example, the radioactive metabolites of the 5-HT1A receptor radioligand, [O-methyl-11C]WAY-100635, have been characterized in both monkey and human plasma by HPLC. These studies are crucial for developing biomathematical models to interpret the kinetics of radioactivity uptake in the brain in terms of receptor-binding parameters (Osman et al., 1996). Similarly, the exquisite delineation of 5-HT1A receptors in the human brain with PET and [carbonyl-11 C]WAY-100635 further demonstrates the compound's utility in neuropharmacological research (Pike et al., 1996).

Metabolism and Disposition Studies

Research also extends to the metabolism and disposition of related compounds in humans, such as the study on BMS-690514, an inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors. This research provides insights into the compound's absorption, metabolism, and excretion in humans, which is relevant for understanding the pharmacokinetics of structurally similar compounds (Christopher et al., 2010).

Prevalence and Psychoactive Substance Analysis

Another angle of research is the study of new psychoactive substances, where hair analysis has been used to investigate the prevalence and patterns of designer drugs. This type of research is crucial for forensic toxicology and drug abuse monitoring, providing a methodological framework that could be applied to compounds with similar psychoactive properties (Rust et al., 2012).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the therapeutic potential of similar compounds, it could be worthwhile to explore whether this compound has similar effects .

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound affects the biochemical pathways related to the function of alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can influence the levels of these neurotransmitters, thereby affecting the related biochemical pathways .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties play a significant role in its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds . These studies help in understanding how the compound interacts with its target and how it is processed in the body .

Result of Action

The result of the compound’s action is primarily observed at the molecular and cellular levels. The binding of the compound to the alpha1-adrenergic receptors can lead to changes in the function of these receptors, thereby influencing the contraction of smooth muscles in various parts of the body . This can have therapeutic effects in the treatment of various disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its target and its subsequent actions

Biochemical Analysis

Biochemical Properties

The compound 2-(4-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile interacts with several biomolecules, including enzymes and proteins . For instance, it has been found to have affinity for alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors, and their activation or blockade is a major therapeutic approach for the treatment of numerous disorders .

Cellular Effects

In cellular processes, this compound has been observed to influence cell function . It can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the context in which the compound is applied.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s effects at the molecular level are largely due to its interactions with alpha1-adrenergic receptors .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . The compound can also influence its own localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . The compound may interact with specific compartments or organelles, influenced by targeting signals or post-translational modifications .

Properties

IUPAC Name

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-29-17-9-7-16(8-10-17)21-25-19(15-24)23(31-21)27-13-11-26(12-14-27)22(28)18-5-3-4-6-20(18)30-2/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQDMENULLOFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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